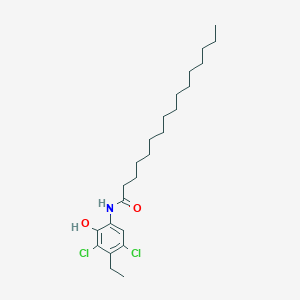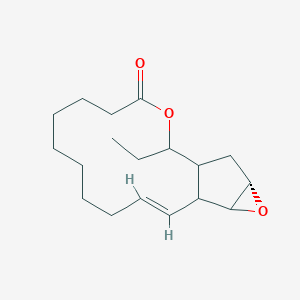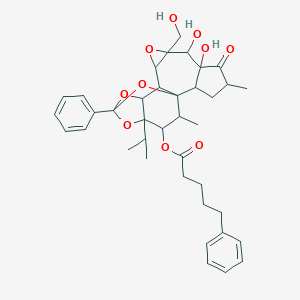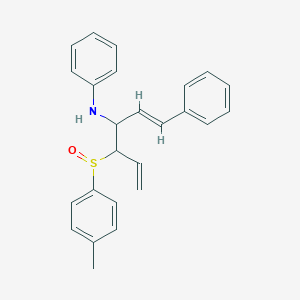
1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene is a chemical compound that belongs to the family of hexadiene derivatives. It is commonly known as TSDP, and it has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of TSDP is not fully understood. However, it is believed that TSDP acts as a photochromic compound, which means that it can change its color and optical properties upon exposure to light. This property of TSDP has been exploited for its potential applications in various fields, such as optoelectronics and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TSDP are not well studied. However, it has been reported that TSDP can interact with biomolecules, such as proteins and nucleic acids, and affect their functions. This property of TSDP has been exploited for its potential applications in various fields, such as drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TSDP in lab experiments is its high yield and purity. Additionally, TSDP is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using TSDP in lab experiments is its limited solubility in common solvents, which can make it difficult to dissolve and work with.
Direcciones Futuras
There are many future directions for the study of TSDP. One of the potential applications of TSDP is in the development of new materials, such as liquid crystals and polymers. Additionally, TSDP can be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of TSDP and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-Phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method is relatively easy, and it has been used as a building block for the synthesis of complex organic molecules. TSDP has also been used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of TSDP and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of TSDP involves the reaction between 1,5-hexadiene and 4-toluenesulfinyl chloride in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is high. The final product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
TSDP has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TSDP has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TSDP has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
118993-44-5 |
|---|---|
Fórmula molecular |
C25H25NOS |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-[(1E)-4-(4-methylphenyl)sulfinyl-1-phenylhexa-1,5-dien-3-yl]aniline |
InChI |
InChI=1S/C25H25NOS/c1-3-25(28(27)23-17-14-20(2)15-18-23)24(26-22-12-8-5-9-13-22)19-16-21-10-6-4-7-11-21/h3-19,24-26H,1H2,2H3/b19-16+ |
Clave InChI |
ZYWIRDGRADOIPY-KNTRCKAVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)C(C=C)C(/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)S(=O)C(C=C)C(C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(C=C)C(C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Sinónimos |
1-phenyl-3-phenylamino-4-(4-toluenesulfinyl)-1,5-hexadiene PATSH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)

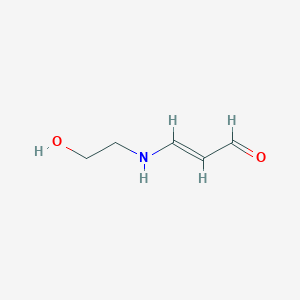

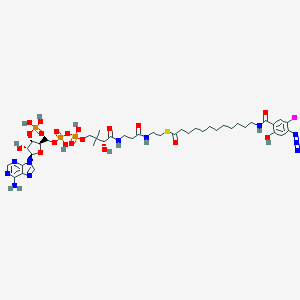
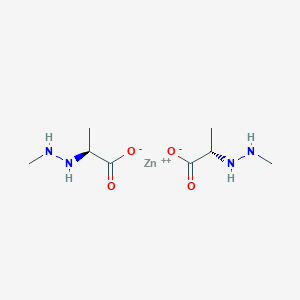
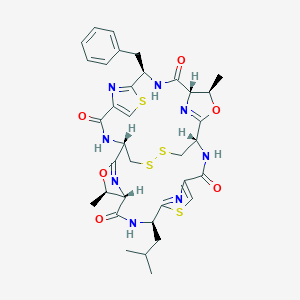
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
